Cas no 2034466-97-0 (N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound featuring a chlorophenyl-substituted hydroxypropyl chain linked to a tetrahydrobenzoxazole carboxamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule. The presence of both a chlorophenyl group and a benzoxazole ring may confer selective binding properties, making it relevant for pharmaceutical research targeting specific receptors or enzymes. The hydroxypropyl spacer enhances solubility, while the tetrahydrobenzoxazole core contributes to metabolic stability. This compound is suited for applications requiring precise molecular modifications in drug discovery or agrochemical development.
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide structure
2034466-97-0 structure
Product name:N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
CAS No:2034466-97-0
MF:C17H19ClN2O3
Molecular Weight:334.797363519669
CID:5379309

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
    • インチ: 1S/C17H19ClN2O3/c18-12-5-3-4-11(10-12)14(21)8-9-19-17(22)16-13-6-1-2-7-15(13)23-20-16/h3-5,10,14,21H,1-2,6-9H2,(H,19,22)
    • InChIKey: BZXJTVJHYBDPPT-UHFFFAOYSA-N
    • SMILES: O1C2CCCCC=2C(C(NCCC(C2=CC=CC(Cl)=C2)O)=O)=N1

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6416-9166-2μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6416-9166-25mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
25mg
$163.5 2023-09-09
Life Chemicals
F6416-9166-2mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
2mg
$88.5 2023-09-09
Life Chemicals
F6416-9166-5μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6416-9166-30mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
30mg
$178.5 2023-09-09
Life Chemicals
F6416-9166-40mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
40mg
$210.0 2023-09-09
Life Chemicals
F6416-9166-10μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6416-9166-3mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
3mg
$94.5 2023-09-09
Life Chemicals
F6416-9166-20μmol
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6416-9166-5mg
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
2034466-97-0
5mg
$103.5 2023-09-09

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide 関連文献

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamideに関する追加情報

N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-4,5,6,7-Tetrahydro-1,2-Benzoxazole-3-Carboxamide: A Comprehensive Overview

The compound N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, identified by the CAS number 2034466-97-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazoles, which are known for their versatile properties and wide-ranging uses in drug design and material science.

The structure of this compound is characterized by a benzoxazole ring system fused with a tetrahydrobenzoxazole moiety. The presence of a hydroxyl group on the propyl chain attached to the benzoxazole ring introduces hydrophilic properties, enhancing its solubility in polar solvents. Additionally, the chlorophenyl group contributes to the compound's stability and potential bioactivity. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic substitutions and cyclizations. Researchers have explored various reaction pathways to optimize yield and purity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of the tetrahydrobenzoxazole ring system.

In terms of pharmacological applications, this compound has shown promise as a potential drug candidate in the treatment of neurodegenerative diseases. Preclinical studies indicate that it exhibits moderate inhibitory activity against key enzymes associated with Alzheimer's disease. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies.

Another area of interest is its application in material science. The unique electronic properties of the benzoxazole moiety make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent research has focused on modifying the substituents on the benzoxazole ring to enhance its luminescent properties and stability under ambient conditions.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes hydrolytic cleavage at the amide bond, leading to biodegradation products that are less toxic to aquatic organisms.

In conclusion, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide represents a multifaceted molecule with diverse applications across chemistry and pharmacology. Its structural features provide a foundation for further research into its therapeutic potential and environmental impact. As advancements in synthetic methods and analytical techniques continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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